4-(4-己氧基苯甲酰)异喹啉

描述

“4-(4-Hexyloxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C22H23NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of isoquinoline derivatives involves several methods . For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines . Another method involves a three-component reaction that includes the condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Molecular Structure Analysis

The molecular structure of “4-(4-Hexyloxybenzoyl)isoquinoline” is based on the isoquinoline backbone, which consists of a benzene ring fused to a pyridine ring . The compound also contains a hexyloxybenzoyl group attached to the isoquinoline ring .Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions . For example, they can undergo a regioselective cyclization with alkynes in the presence of a catalytic amount of RuCl2 and NaOAc to give isoquinoline derivatives . They can also undergo a Pd (II)-catalyzed homocoupling or cyclization with vinyl azides .科学研究应用

Medicinal Chemistry and Drug Design

Isoquinoline derivatives have been extensively studied for their therapeutic potential. They serve as core structures in the design of various drugs due to their bioactivity spectrum . For instance, 4-(4-Hexyloxybenzoyl)isoquinoline could be investigated for its potential as a lead compound in the synthesis of new pharmacological agents. Its structure could be modified to enhance its interaction with biological targets, potentially leading to the development of novel treatments for diseases.

Materials Science

In the field of materials science, isoquinoline derivatives can contribute to the development of new materials with unique properties . These compounds can be incorporated into polymers or used as ligands in metal-organic frameworks (MOFs), potentially leading to materials with novel optical, electronic, or catalytic properties.

Analytical Chemistry

Isoquinoline compounds can be utilized as analytical reagents due to their fluorescent properties . 4-(4-Hexyloxybenzoyl)isoquinoline could be used in fluorescence spectroscopy as a probe for detecting or quantifying other substances, or as a pH indicator due to its potential color-changing properties upon protonation or deprotonation.

Environmental Science

Derivatives of isoquinoline may find applications in environmental science, particularly in the detection and analysis of environmental pollutants . The compound’s ability to form complexes with metals can be leveraged in the remediation of heavy metal-contaminated sites or in the development of sensors for environmental monitoring.

Biochemistry

In biochemistry, isoquinoline derivatives are valuable for studying biological processes and enzyme mechanisms . 4-(4-Hexyloxybenzoyl)isoquinoline could be used to investigate enzyme-substrate interactions, or as a potential inhibitor or activator of certain biochemical pathways.

Pharmacology

The pharmacological applications of isoquinoline derivatives are vast, ranging from antimalarial to antimicrobial activities . Research into 4-(4-Hexyloxybenzoyl)isoquinoline could explore its efficacy in various pharmacological models, potentially leading to the discovery of new therapeutic agents with improved potency and selectivity.

Agriculture

Isoquinoline derivatives can also play a role in agriculture, particularly in the development of agrochemicals . The study of 4-(4-Hexyloxybenzoyl)isoquinoline could lead to the creation of new pesticides or herbicides, contributing to the protection of crops and the enhancement of agricultural productivity.

安全和危害

作用机制

- Unfortunately, detailed information on affected biochemical pathways is scarce. However, isoquinoline alkaloids (to which this compound belongs) often impact cell cycle regulation, apoptosis, and other critical pathways .

- Molecular and cellular effects are not explicitly described for this compound. However, isoquinoline derivatives often exhibit diverse biological activities, including anticancer potential .

Biochemical Pathways

Result of Action

属性

IUPAC Name |

(4-hexoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-2-3-4-7-14-25-19-12-10-17(11-13-19)22(24)21-16-23-15-18-8-5-6-9-20(18)21/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSLESLRWSRRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hexyloxybenzoyl)isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

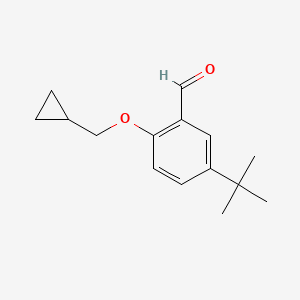

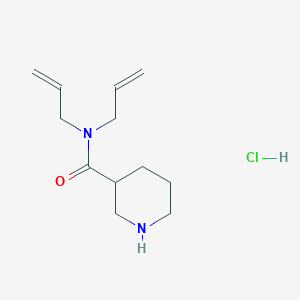

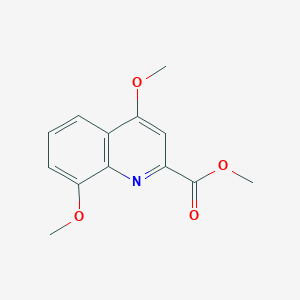

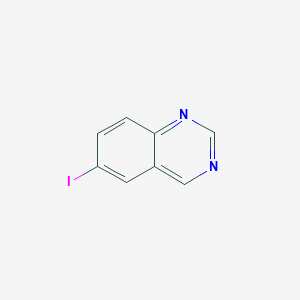

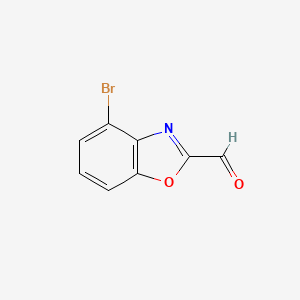

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)